ヌアリル

概要

説明

Nuarimol is a systemic fungicide belonging to the pyrimidine class of compounds. It is primarily used to control a wide range of pathogenic fungi, including Pseudocercosporella species and Septoria species. Nuarimol is known for its systemic action, providing both curative and protective effects against fungal infections in various crops such as fruits, vines, cucurbits, and cereals .

科学的研究の応用

作用機序

Target of Action

Nuarimol, a fungicide belonging to the group of phenylpyrroles , primarily targets the sterols in the fungal cell membrane . These sterols play a crucial role in maintaining the integrity and fluidity of the fungal cell membrane.

Mode of Action

Nuarimol inhibits the growth of fungi by binding to the sterols in the fungal cell membrane . This binding action inhibits lipid synthesis and disrupts membrane integrity . Nuarimol also acts as a synergist with other fungicides, such as chlorothalonil, captan, and thiophanate-methyl .

Biochemical Pathways

Nuarimol interferes with the biosynthesis of sterols in the fungal cell membrane . Specifically, it acts as an inhibitor of sterol 14α-demethylase (erg11/cyp51; EC 1.14.14.154), an enzyme involved in the biosynthesis of ergosterol . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to altered membrane properties and functions, ultimately inhibiting fungal growth .

Result of Action

The binding of Nuarimol to sterols disrupts the integrity of the fungal cell membrane, inhibiting lipid synthesis . This disruption leads to altered membrane properties and functions, which inhibits the growth of fungi .

Action Environment

Nuarimol’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and high leachability suggest that it can remain active in various environmental conditions . .

生化学分析

Biochemical Properties

Nuarimol plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with enzymes involved in the sterol biosynthesis pathway, particularly targeting the enzyme lanosterol 14α-demethylase. This interaction disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth .

Cellular Effects

Nuarimol affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ergosterol production leads to altered membrane fluidity and permeability, impairing the normal function of fungal cells .

Molecular Mechanism

The molecular mechanism of Nuarimol involves its binding to the active site of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. By inhibiting this enzyme, Nuarimol prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates. This inhibition disrupts the normal function of fungal cell membranes, ultimately inhibiting fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nuarimol on fungal cells change over time. Initially, Nuarimol may not significantly affect dry weight increase and sporidia multiplication. With progressive incubation time, further multiplication of sporidia is more severely inhibited. Nuarimol interferes with the normal division processes of sporidia, resulting in the formation of clusters of interconnected cells. Additionally, Nuarimol inhibits ergosterol biosynthesis, leading to the accumulation of ergosterol precursors .

Dosage Effects in Animal Models

The effects of Nuarimol vary with different dosages in animal models. At lower concentrations, Nuarimol may not significantly affect glucose oxidation, DNA, RNA, and protein contents in fungal cells. At higher concentrations, Nuarimol inhibits ergosterol biosynthesis and disrupts normal cellular processes. Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for effective and safe use .

Metabolic Pathways

Nuarimol is involved in the metabolic pathway of sterol biosynthesis. It interacts with enzymes such as lanosterol 14α-demethylase, inhibiting the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the normal function of fungal cell membranes. The pronounced inhibition of ergosterol biosynthesis and the accompanying accumulation of ergosterol precursors have been demonstrated through gas chromatographic analysis and thin-layer chromatography .

Transport and Distribution

Nuarimol is transported and distributed within fungal cells and tissues. It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The inhibition of ergosterol biosynthesis affects the localization and accumulation of Nuarimol within the cell, leading to its antifungal effects .

Subcellular Localization

Nuarimol’s subcellular localization is primarily within the fungal cell membrane, where it exerts its inhibitory effects on ergosterol biosynthesis. The targeting of lanosterol 14α-demethylase by Nuarimol directs it to specific compartments within the cell, disrupting the normal function of fungal cell membranes .

準備方法

Synthetic Routes and Reaction Conditions: Nuarimol is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrimidine ring and the introduction of the chlorophenyl and fluorophenyl groups. The synthesis typically starts with the reaction of 2-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring. The final step involves the reduction of the resulting compound to yield Nuarimol .

Industrial Production Methods: Industrial production of Nuarimol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to monitor the purity and potency of Nuarimol .

化学反応の分析

Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.

Common Reagents and Conditions:

Oxidation: Nuarimol can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of Nuarimol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of Nuarimol can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .

類似化合物との比較

Fenarimol: Another pyrimidine fungicide with a similar mode of action but different substitution pattern.

Nuarimol’s unique chemical structure and mode of action make it a valuable tool in agricultural and scientific research, providing effective control of fungal diseases and contributing to our understanding of sterol biosynthesis inhibition.

特性

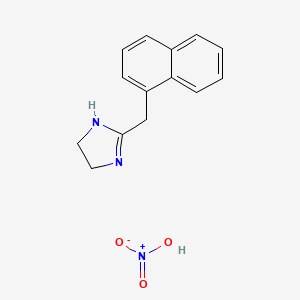

IUPAC Name |

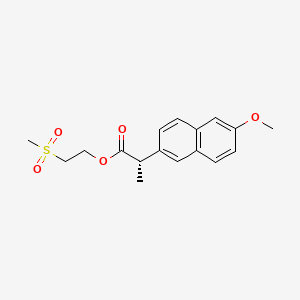

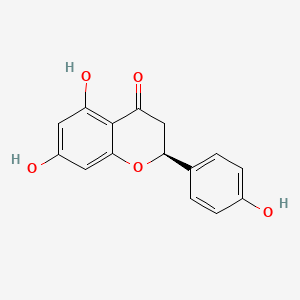

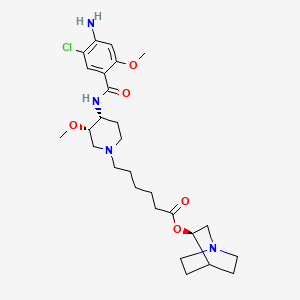

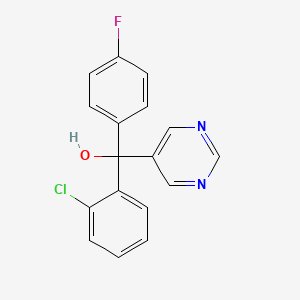

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGTCDSBGMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042220 | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-71-9 | |

| Record name | Nuarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nuarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NUARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nuarimol?

A1: Nuarimol inhibits ergosterol biosynthesis in fungi. [, , ] It specifically targets the cytochrome P450 enzyme, Δ14-reductase, which is involved in the sterol C-14 demethylation step. []

Q2: How does the inhibition of ergosterol biosynthesis affect fungi?

A2: Ergosterol is a critical component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its synthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death. [, ]

Q3: Does nuarimol affect other cellular processes in fungi?

A3: Research suggests that nuarimol can also affect other cellular processes, such as conidiophore development, even at low concentrations that may not significantly affect mycelial growth. [] This indicates that different fungal cellular processes may have varying sensitivities to nuarimol.

Q4: What is the molecular formula and weight of nuarimol?

A4: The molecular formula of nuarimol is C17H12ClFN2O, and its molecular weight is 314.75 g/mol. []

Q5: Is there any spectroscopic data available for nuarimol?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, crystallographic data has been used to determine the three-dimensional structure of nuarimol. [] This information can be further utilized for computational studies and SAR analysis.

Q6: How effective is nuarimol as a seed treatment?

A6: Nuarimol has demonstrated efficacy as a seed treatment against various fungal diseases, particularly take-all in wheat caused by Gaeumannomyces graminis var. tritici. [, ]

Q7: Does nuarimol show any phytotoxicity when used as a seed treatment?

A7: While generally effective, nuarimol seed treatments have shown phytotoxic effects on prairie grass seedlings, particularly affecting emergence and growth. [] This emphasizes the importance of optimizing treatment parameters and considering species-specific sensitivities.

Q8: How does soil temperature influence the efficacy of nuarimol?

A8: Studies on Ustilago bullata in prairie grass revealed that nuarimol's efficacy decreases with increasing soil temperatures. [] This highlights the importance of considering environmental factors when utilizing nuarimol for disease control.

Q9: How do structural modifications of nuarimol affect its antifungal activity?

A9: Research comparing nuarimol with other substituted pyrimidines, such as fenarimol and triarimol, revealed distinct structure-activity relationships in fungi compared to higher plants. [] This suggests that specific structural features are crucial for optimal activity against fungal targets.

Q10: How stable is nuarimol under different storage conditions?

A11: While specific stability studies under various storage conditions are not detailed in the provided research, information on nuarimol's degradation during the malting process and beer brewing is available. [, ]

Q11: How do different stages of malting and brewing affect nuarimol residues?

A12: During malting, steeping emerges as the most crucial stage for removing nuarimol residues, followed by germination and kilning. [] In beer brewing, a significant portion of nuarimol is removed with spent grain, with further reduction during fermentation. []

Q12: Have there been reports of fungal resistance to nuarimol?

A13: Yes, studies have identified triadimenol-resistant strains of Pyrenophora teres that exhibit cross-resistance to nuarimol. [] This finding highlights the potential for cross-resistance within the sterol C-14-demethylation inhibitor group of fungicides.

Q13: What is the mechanism behind this cross-resistance?

A13: Although not explicitly investigated in the provided research, it is likely that alterations in the target enzyme, Δ14-reductase, contribute to the observed cross-resistance. Further research is needed to confirm the precise mechanisms.

Q14: What is the toxicological profile of nuarimol?

A15: While the provided research primarily focuses on antifungal activity and residue analysis, some studies mention potential toxicological concerns. One study examined early hepatic changes induced by nuarimol in rats, indicating potential hepatotoxic effects. []

Q15: What other potential toxic effects of nuarimol have been observed?

A16: Nuarimol's structural similarity to DDT raises concerns about its potential long-term effects. [] Research on other DDT analogues highlights the need for further investigation into nuarimol's potential endocrine-disrupting properties and other toxicological endpoints.

Q16: What analytical methods are used to detect and quantify nuarimol residues?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for nuarimol analysis in various matrices. [, , , ] This technique provides the sensitivity and selectivity required for accurate residue determination.

Q17: Are there alternative analytical techniques for nuarimol analysis?

A18: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been successfully applied for the enantioselective detection of nuarimol in soil samples. [] This approach offers advantages for studying the fate and behavior of individual nuarimol enantiomers in the environment.

Q18: What is the environmental fate of nuarimol?

A19: While specific degradation pathways are not extensively discussed in the provided research, studies on nuarimol's behavior in soil suggest moderate persistence. [] Further research is crucial to fully understand its degradation products and long-term environmental impact.

Q19: What are the potential environmental concerns associated with nuarimol use?

A20: The potential for nuarimol to leach into groundwater and its effects on non-target organisms, particularly aquatic life, require careful consideration. [] Sustainable agricultural practices and monitoring programs are essential to minimize potential risks.

Q20: Are there alternative fungicides available for controlling diseases targeted by nuarimol?

A21: Yes, several other fungicides with different modes of action are available for controlling diseases like powdery mildew and Sigatoka leaf spot. [, , , ] These include triadimefon, propiconazole, mancozeb, and others, offering potential alternatives for disease management.

Q21: What are the advantages and disadvantages of these alternatives compared to nuarimol?

A22: Each alternative fungicide possesses its own efficacy, toxicity, and environmental impact profile. For instance, propiconazole has shown superior control of Sigatoka leaf spot compared to nuarimol, but its potential for resistance development needs attention. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。